molecular formula C16H14N2O2 B3364812 7-methoxy-3-methyl-2-phenylquinazolin-4(3H)-one CAS No. 1187568-16-6

7-methoxy-3-methyl-2-phenylquinazolin-4(3H)-one

Cat. No.: B3364812
CAS No.: 1187568-16-6
M. Wt: 266.29 g/mol
InChI Key: CAPYSCGIBNZCLS-UHFFFAOYSA-N
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Description

DK3 is a potent and selective agonist of estrogen-related receptor alpha (ERRα). ERRα is a nuclear receptor that plays a central role in the regulation of genes involved in mitochondrial biogenesis and oxidative metabolism. DK3 has shown promise in improving the transcriptional functions of ERRα, making it a potential therapeutic agent for metabolic disorders and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DK3 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing similar compounds involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .

Industrial Production Methods

Industrial production of DK3 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

DK3 undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .

Major Products

The major products formed from these reactions depend on the specific functional groups present in DK3 and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

DK3 has a wide range of scientific research applications, including:

Mechanism of Action

DK3 exerts its effects by selectively binding to and activating ERRα. This activation leads to the transcriptional regulation of genes involved in mitochondrial biogenesis and oxidative metabolism. The molecular targets and pathways involved include the upregulation of ERRα downstream genes, which play a role in energy homeostasis and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    ERRγ Agonists: Compounds that activate estrogen-related receptor gamma (ERRγ), which also play a role in metabolic regulation.

    PPAR Agonists: Compounds that activate peroxisome proliferator-activated receptors (PPARs), involved in lipid metabolism and energy homeostasis.

Uniqueness of DK3

DK3 is unique in its high selectivity and potency for ERRα, making it a valuable tool for studying the specific functions of this receptor. Its ability to improve transcriptional functions of ERRα and alleviate metabolic symptoms in animal models highlights its potential as a therapeutic agent .

Properties

IUPAC Name

7-methoxy-3-methyl-2-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-18-15(11-6-4-3-5-7-11)17-14-10-12(20-2)8-9-13(14)16(18)19/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPYSCGIBNZCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C(C1=O)C=CC(=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70658012
Record name 7-Methoxy-3-methyl-2-phenylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70658012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187568-16-6
Record name 7-Methoxy-3-methyl-2-phenylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70658012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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